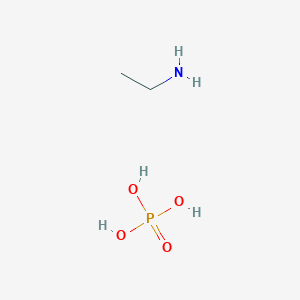![molecular formula C23H28IN9O4 B15126491 2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-6-[(2-iodoacetyl)amino]hexanoic acid](/img/structure/B15126491.png)
2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-6-[(2-iodoacetyl)amino]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lysine-iodoacetylmethotrexate is a compound that combines the amino acid lysine with iodoacetyl and methotrexate. Methotrexate is a well-known folic acid antagonist used primarily in the treatment of certain cancers and autoimmune diseases. The addition of lysine and iodoacetyl groups modifies its properties, potentially enhancing its efficacy and specificity in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lysine-iodoacetylmethotrexate typically involves the conjugation of methotrexate to lysine through an iodoacetyl linker. This process can be achieved using activated esters such as N-hydroxysuccinimidyl (NHS) esters. The reaction conditions often involve:
Solvent: Dimethylformamide (DMF) or similar solvents.
Temperature: Typically around 30°C.
pH: Around 8.3, using buffers that do not contain primary amines.
Industrial Production Methods
Industrial production of lysine-iodoacetylmethotrexate would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and silica gel chromatography are commonly used for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Lysine-iodoacetylmethotrexate can undergo various chemical reactions, including:
Substitution Reactions: The iodoacetyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: Methotrexate moiety can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols, can react with the iodoacetyl group.
Oxidizing Agents: Such as hydrogen peroxide, can oxidize the methotrexate moiety.
Reducing Agents: Such as sodium borohydride, can reduce the methotrexate moiety.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new amide bond, while oxidation of methotrexate could produce various oxidized derivatives .
Applications De Recherche Scientifique
Lysine-iodoacetylmethotrexate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in the study of protein modifications and interactions.
Medicine: Investigated for its potential use in targeted cancer therapies and autoimmune disease treatments.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of lysine-iodoacetylmethotrexate involves several pathways:
Inhibition of Dihydrofolate Reductase (DHFR): Methotrexate inhibits DHFR, leading to reduced synthesis of purines and pyrimidines, which are essential for DNA replication and cell division.
Adenosine Release: Methotrexate promotes the release of adenosine, which has anti-inflammatory effects.
Signal Transduction Pathways: Involves the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: The parent compound, widely used in cancer and autoimmune disease treatment.
Lysine-methotrexate: A simpler conjugate without the iodoacetyl group.
Iodoacetylmethotrexate: Lacks the lysine moiety
Uniqueness
Lysine-iodoacetylmethotrexate is unique due to its combined properties of lysine, iodoacetyl, and methotrexate. This combination potentially enhances its specificity and efficacy in targeting certain biological pathways and diseases .
Propriétés
Formule moléculaire |
C23H28IN9O4 |
|---|---|
Poids moléculaire |
621.4 g/mol |
Nom IUPAC |
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-6-[(2-iodoacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C23H28IN9O4/c1-33(12-14-11-28-20-18(29-14)19(25)31-23(26)32-20)15-7-5-13(6-8-15)21(35)30-16(22(36)37)4-2-3-9-27-17(34)10-24/h5-8,11,16H,2-4,9-10,12H2,1H3,(H,27,34)(H,30,35)(H,36,37)(H4,25,26,28,31,32) |
Clé InChI |
NDRPUTRIAJPVPS-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCNC(=O)CI)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



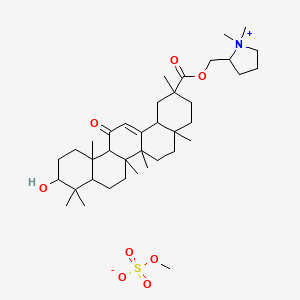
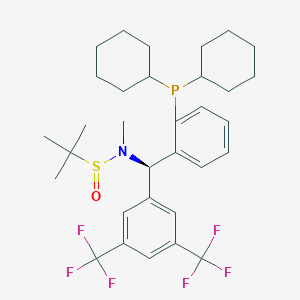

![rel-(3aR,5r,6aS)-N-(cyclopropylmethyl)octahydrocyclopenta[c]pyrrole-5-carboxamide](/img/structure/B15126427.png)
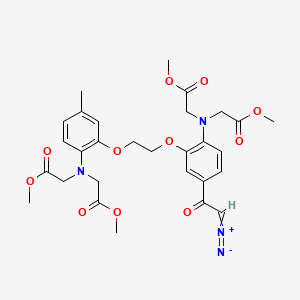
![4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-cyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(1R)-3-[2-[2-[2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl-methyl-amino]-1-(phenylsulfanylmethyl)propyl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-benzamide](/img/structure/B15126435.png)
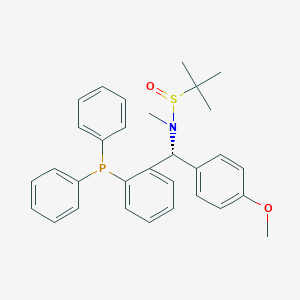
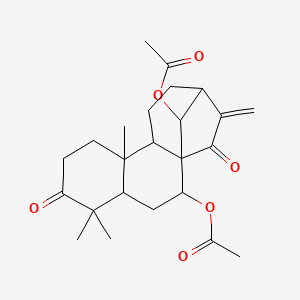
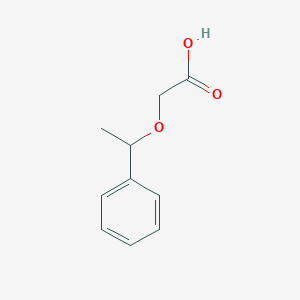

![2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride](/img/structure/B15126466.png)
![2-[4-(Hydroxymethyl)phenoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15126475.png)
